Lipoxygenase Inhibition: Potency Comparison vs. ETYA and CAY10696
The target compound is characterized as a potent lipoxygenase inhibitor [1]. In contrast, the structurally related cyclopentanone CAY10696 exhibits no known physiological actions , rendering it a negative control for functional studies. Furthermore, while ETYA is a classical, non-selective lipoxygenase/cyclooxygenase inhibitor with an ID50 of 10 µM for 5-lipoxygenase , the target compound's specific lipoxygenase inhibition profile, though lacking a published IC50 for direct potency comparison, is distinguished by its selectivity profile over cyclooxygenase [1]. This indicates a more targeted mechanism than the broad-spectrum ETYA.
| Evidence Dimension | Inhibition of 5-lipoxygenase (ID50) |
|---|---|
| Target Compound Data | Potent inhibitor (IC50 not specified) |
| Comparator Or Baseline | ETYA (ID50 = 10 µM); CAY10696 (no known physiological actions) |
| Quantified Difference | Not directly comparable (potency vs. selectivity vs. null activity) |
| Conditions | Target: lipoxygenase pathway; Comparator ETYA: whole cell assays; Comparator CAY10696: general biological evaluation |
Why This Matters
This differential profile positions the target compound as a more selective tool for probing arachidonic acid metabolism compared to non-selective agents like ETYA.
- [1] Medical University of Lublin. Record details for (2-Methyl-5-oxocyclopentyl)-oxoacetic acid ethyl ester. View Source
